![molecular formula C25H27N5O3 B2925745 9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 848688-23-3](/img/structure/B2925745.png)
9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Purines are a class of organic compounds that consist of a two-part ring structure, including six-membered and five-membered nitrogen-containing rings . They are widely occurring in nature and are part of key biological molecules like DNA and RNA . The phenyl group is a functional group made up of six carbon atoms bonded in a hexagonal planar ring . The compound you mentioned seems to be a complex molecule that includes these structures.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The purine part of the molecule would have a double-ring structure with four nitrogen atoms . The phenyl groups would each form a six-membered carbon ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Factors that could influence these properties include the types and arrangement of atoms in the compound, the presence of functional groups, and the overall shape of the molecule .科学的研究の応用
Affinity and Binding Modes at Adenosine Receptors
Research on similar compounds, such as the evaluation of pyrimido- and tetrahydropyrazinoxanthines for their affinities at adenosine receptors (ARs), highlights the interest in these compounds for neuroscience and pharmacology. A study by Szymańska et al. (2016) found that certain derivatives show significant potency and selectivity at A1 AR antagonists over other AR subtypes. This research provides valuable insights into the structure-activity relationships and potential therapeutic applications of these compounds in conditions influenced by adenosine receptor activity, such as neurological disorders and cardiovascular diseases (Szymańska et al., 2016).
Crystal Structure Analysis
The determination of crystal structures of related compounds, as illustrated by the work of Wang et al. (2011), contributes to our understanding of their chemical behavior and potential applications in material science. The study provides insights into the molecular configurations, conformations, and intermolecular interactions that could influence the physical properties and reactivity of these compounds (Wang et al., 2011).
Anti-inflammatory Activity
Compounds with similar pyrimidopurinedione structures have been synthesized and shown to exhibit anti-inflammatory activity, as demonstrated in the adjuvant-induced arthritis rat model (AAR). This suggests potential applications in the development of new anti-inflammatory agents, which could be beneficial in treating chronic inflammatory diseases (Kaminski et al., 1989).
Synthesis and Biological Activity
The synthesis of new derivatives and their biological activities are continuously explored to expand the therapeutic potential of these compounds. Research efforts focus on synthesizing new derivatives with improved pharmacological profiles and evaluating their effects on various biological targets. For instance, derivatives have been evaluated for their anticancer, antiviral, and antihypertensive activities, providing a basis for further drug development (Nilov et al., 1995).
Molecular Modeling and Design for Anticancer Activity
The design and molecular modeling of compounds, including purine-diones, are critical for identifying promising anticancer agents. Research in this area aims to develop compounds with specific biological targets, such as cyclin-dependent kinases, which are important in cancer cell proliferation. The synthesis and evaluation of these compounds for anticancer activity are essential steps toward the development of new therapeutic agents (Hayallah, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
9-(4-ethoxyphenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-3-33-20-12-10-19(11-13-20)28-15-7-16-29-21-22(26-24(28)29)27(2)25(32)30(23(21)31)17-14-18-8-5-4-6-9-18/h4-6,8-13H,3,7,14-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUOTGFZXBOMFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-ethoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

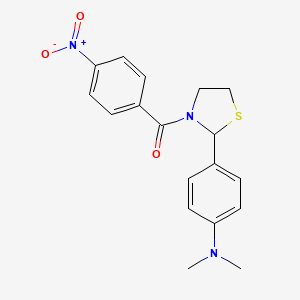
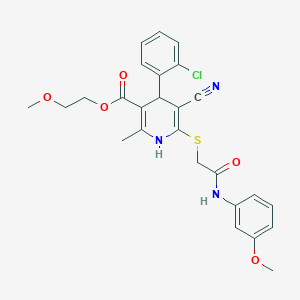
![N-Methyl-N-[2-oxo-2-[2-(1H-pyrazol-5-yl)piperidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2925665.png)
![ethyl 4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2925669.png)
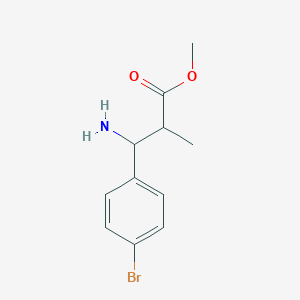
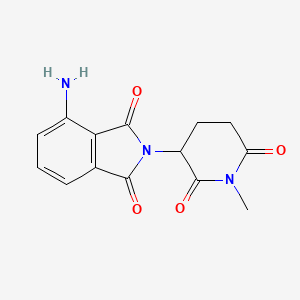
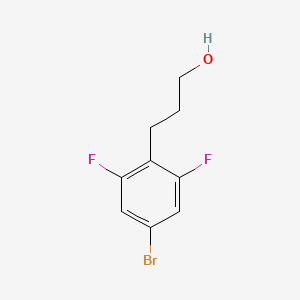
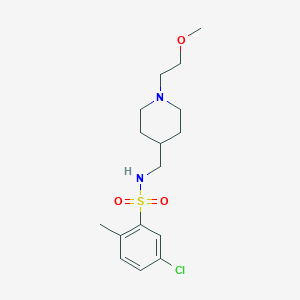
![Ethyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2925679.png)
![3-{4-[(2-Chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2925680.png)
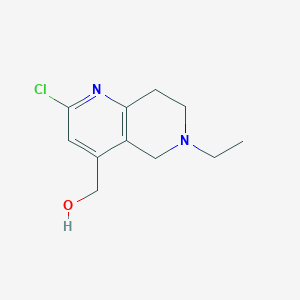
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2925683.png)
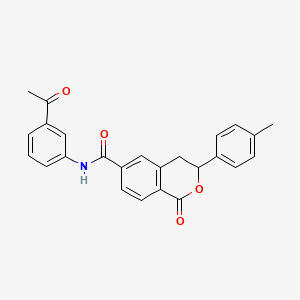
![4-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)benzamide](/img/structure/B2925685.png)